N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide
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Overview
Description
N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide is a compound that features the adamantane structure, a diamondoid hydrocarbon known for its stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide typically involves the reaction of adamantane-1-carbohydrazide with adamantane-1-carbonyl chloride. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions . The reaction proceeds as follows:
Preparation of Adamantane-1-carbohydrazide: Adamantane-1-carboxylic acid is first converted to its methyl ester, which is then reacted with hydrazine hydrate to yield adamantane-1-carbohydrazide.
Formation of this compound: Adamantane-1-carbohydrazide is then reacted with adamantane-1-carbonyl chloride in ethanol under reflux conditions to form the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted hydrazide derivatives with various functional groups.
Scientific Research Applications
N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antiviral, antibacterial, and anticancer properties.
Materials Science: The compound’s rigid structure makes it useful in the development of novel materials with enhanced mechanical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, while the hydrazide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide
- 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide
Uniqueness
N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide is unique due to its dual adamantane structure, which provides enhanced stability and rigidity compared to other adamantane derivatives. This makes it particularly valuable in applications requiring robust molecular frameworks .
Properties
Molecular Formula |
C22H32N2O2 |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide |
InChI |
InChI=1S/C22H32N2O2/c23-24(19(25)21-7-13-1-14(8-21)3-15(2-13)9-21)20(26)22-10-16-4-17(11-22)6-18(5-16)12-22/h13-18H,1-12,23H2 |
InChI Key |
RUBISYMVWQJLAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N(C(=O)C45CC6CC(C4)CC(C6)C5)N |
Origin of Product |
United States |
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